Tert-butyl 3-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of tert-butyl 3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylmorpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-butyl 3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 3-methylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 3-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- tert-butyl 3-(S)-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate
- tert-butyl 2-(aminomethyl)morpholine-4-carboxylate These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique in its specific combination of tert-butyl and 3-methylmorpholine moieties, which confer distinct chemical and biological properties .
Biological Activity
Tert-butyl 3-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylate functional group, contributing to its reactivity and potential therapeutic applications. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C11H19NO2
- Molecular Weight : 199.28 g/mol
- Structure : The morpholine ring provides a stable framework for various substitutions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylate group can participate in hydrogen bonding and ionic interactions, facilitating binding to biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as a modulator for receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that morpholine derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has been investigated for its potential effectiveness against pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
This compound has shown promise in cancer research:
- Inhibition of EGFR Kinases : As an intermediate in the synthesis of BMS-599626, it acts as a selective oral inhibitor of human epidermal growth factor receptor (EGFR) kinases, which are critical in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability and increased apoptosis in tumor cells .
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that morpholine derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Research Findings
Properties
IUPAC Name |
tert-butyl 3-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUBIYDVJGIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260875-42-0 |
Source
|
Record name | tert-butyl 3-methylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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